[4-(Furan-2-yl)phenyl]methanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[4-(furan-2-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c12-8-9-3-5-10(6-4-9)11-2-1-7-13-11/h1-7H,8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKRLJUMZZXOHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428730 | |
| Record name | [4-(furan-2-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
771573-27-4 | |
| Record name | 4-(2-Furanyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=771573-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(furan-2-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualizing Furan and Phenyl Containing Amines Within Organic Chemistry and Material Science Frameworks
Furan- and phenyl-containing amines are foundational scaffolds in the vast landscapes of organic chemistry and material science. The furan (B31954) ring, a five-membered aromatic heterocycle with one oxygen atom, is a versatile building block derived from renewable biomass sources, making it an attractive component for developing sustainable technologies. nih.govresearchgate.net Its unique electronic properties and reactivity make it a valuable synthon in the construction of complex molecular architectures. organic-chemistry.org
Phenylamines, particularly aromatic amines like aniline, are crucial intermediates in the synthesis of a wide array of industrial and pharmaceutical compounds, including dyes and polymers. nih.gov The combination of a phenyl ring and an amine group provides a rigid yet functionalizable platform that is central to the development of high-performance materials and biologically active molecules. researchgate.net The amalgamation of these two structural motifs in compounds like [4-(Furan-2-yl)phenyl]methanamine results in a molecule with a rich chemical space, offering opportunities for diverse applications.
Significance of the 4 Furan 2 Yl Phenyl Methanamine Scaffold in Emerging Technologies and Advanced Organic Synthesis
The [4-(Furan-2-yl)phenyl]methanamine scaffold is emerging as a critical component in the development of novel technologies and as a versatile tool in advanced organic synthesis. Its inherent structural features allow for the creation of a diverse range of derivatives with tailored properties.
In the realm of medicinal chemistry, derivatives of structurally similar furan-phenyl-methanamine compounds have shown significant potential. For instance, research into (5-phenylfuran-2-yl)methanamine (B3023609) derivatives has led to the discovery of potent inhibitors of human sirtuin 2 (SIRT2), a protein implicated in cancer and neurodegenerative diseases. mdpi.com This highlights the potential of the core scaffold in designing targeted therapeutics. Furthermore, various furan-based compounds have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govutripoli.edu.ly
The synthesis of this compound can be achieved through established organic transformations. A common and efficient method is the reductive amination of 4-(furan-2-yl)benzaldehyde. This reaction typically involves the condensation of the aldehyde with an amine source, such as ammonia, followed by reduction of the resulting imine to the desired primary amine. Various catalytic systems, including those based on nickel and other transition metals, have been effectively employed for the reductive amination of furanic aldehydes. nih.govmdpi.comnih.gov
| Reactant | Reagent/Catalyst | Product | Significance |
| 4-(Furan-2-yl)benzaldehyde | Ammonia, H₂, Ni-based catalyst | This compound | Efficient route to the target amine |
| Furan-2-carbonyl chloride | 4-Bromoaniline | N-(4-bromophenyl)furan-2-carboxamide | Intermediate for further functionalization |
In material science, the diamine derivatives of furan (B31954) are being explored as bio-based monomers for the synthesis of high-performance polymers like polyimides. researchgate.net These materials are known for their excellent thermal stability and mechanical properties, making them suitable for applications in aerospace and electronics. The incorporation of the furan moiety offers a sustainable alternative to petroleum-based aromatic monomers. researchgate.net
Overview of Current Research Trajectories and Identified Knowledge Gaps Pertaining to 4 Furan 2 Yl Phenyl Methanamine
Established Synthetic Routes for this compound
The transformation of a nitrile group into a primary amine is a cornerstone of organic synthesis, providing a reliable pathway to benzylamine (B48309) derivatives. For this compound, this is achieved through the reduction of its nitrile precursor, 4-(furan-2-yl)benzonitrile.
Reductive Amination Strategies for Benzylamine Formation
Reductive amination broadly encompasses the conversion of a carbonyl or nitrile group to an amine. In the context of synthesizing this compound, the direct reduction of the corresponding benzonitrile (B105546) is a prominent and effective method.
Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting a wide array of functional groups, including nitriles, into their corresponding primary amines. numberanalytics.comchemistrysteps.com The reaction proceeds via the nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ on the electrophilic carbon of the nitrile group. This initial attack forms an imine anion, which is stabilized by complexation with the aluminum species. A second hydride transfer then occurs, leading to a dianion intermediate. Subsequent workup with water protonates the dianion to yield the final primary amine. chemistrysteps.com
The general transformation is as follows:
Figure 1: General reaction scheme for the LiAlH₄ reduction of a nitrile to a primary amine.
While a specific, detailed protocol for the LiAlH₄ reduction of 4-(furan-2-yl)benzonitrile is not extensively documented in readily available literature, the general conditions for reducing aromatic nitriles are well-established and applicable. researchgate.netnih.gov
The efficiency and safety of LiAlH₄ reductions are highly dependent on the reaction conditions. Key parameters that are typically optimized include the solvent, temperature, and the stoichiometry of the reducing agent.
Solvent Systems: Aprotic solvents are essential for LiAlH₄ reductions to prevent the violent reaction of the hydride with protic sources like water or alcohols. numberanalytics.com The most commonly employed solvents are anhydrous diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF), as they effectively solvate the LiAlH₄ and its intermediates. numberanalytics.comnumberanalytics.com The choice of solvent can influence the reaction rate and the solubility of the reactants. numberanalytics.com
Temperature Control: LiAlH₄ reductions are often initiated at a low temperature (e.g., 0 °C or even -78 °C) to control the initial exothermic reaction, and then gradually warmed to room temperature or refluxed to ensure the reaction goes to completion. numberanalytics.com The specific temperature profile depends on the reactivity of the substrate. For aromatic nitriles, the reaction may require heating to achieve a reasonable reaction rate, especially if the aromatic ring bears electron-donating groups. nih.gov
Stoichiometry and Work-up: An excess of LiAlH₄ is often used to ensure complete conversion of the nitrile. However, for some substrates, a large excess can lead to side reactions. nih.gov Careful, dropwise addition of the LiAlH₄ solution to the nitrile is a standard safety precaution. The work-up procedure is also critical and typically involves the sequential, slow addition of water and then a sodium hydroxide (B78521) solution to quench the excess LiAlH₄ and precipitate the aluminum salts, which can then be removed by filtration.
| Parameter | Typical Conditions | Rationale |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | Powerful hydride donor for nitrile reduction. numberanalytics.com |
| Solvent | Anhydrous Diethyl Ether or THF | Aprotic, solvates LiAlH₄ and intermediates. numberanalytics.com |
| Temperature | 0 °C to reflux | Controls exothermicity and drives reaction. numberanalytics.comnih.gov |
| Work-up | Sequential addition of H₂O and NaOH(aq) | Safely quenches excess reagent and precipitates aluminum salts. |
| Table 1: General Optimized Reaction Conditions for LiAlH₄ Reduction of Aromatic Nitriles. |
Precursor Synthesis: Intermolecular Cross-Coupling Reactions
The synthesis of the key precursor, 4-(furan-2-yl)benzonitrile, is most efficiently achieved through carbon-carbon bond-forming reactions that couple a furan ring with a benzonitrile moiety. Palladium-catalyzed cross-coupling reactions are particularly well-suited for this purpose.
The Stille coupling reaction is a versatile method for creating carbon-carbon bonds by reacting an organotin compound with an organic halide or pseudohalide in the presence of a palladium catalyst. organic-chemistry.orgwikipedia.org For the synthesis of 4-(furan-2-yl)benzonitrile, this would typically involve the coupling of a furan-stannane derivative with a halogenated benzonitrile.
A representative Stille coupling to form an analogous aryl-heterocycle bond involves the reaction of 2-(tributylstannyl)tellurophene with 4-bromobenzonitrile. lookchem.com This reaction, catalyzed by tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] in toluene, demonstrates the feasibility of this approach, although it was noted to be sluggish for the tellurophene (B1218086) derivative. lookchem.com The general catalytic cycle for the Stille reaction involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from the organotin reagent to the palladium center, and reductive elimination to form the coupled product and regenerate the Pd(0) catalyst. numberanalytics.comnumberanalytics.com
| Component | Example Reagent/Condition | Role in Reaction |
| Organotin Reagent | 2-(Tributylstannyl)furan | Source of the furan moiety. |
| Organic Halide | 4-Bromobenzonitrile or 4-Iodobenzonitrile | Source of the benzonitrile moiety. lookchem.com |
| Palladium Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Catalyzes the C-C bond formation. |
| Solvent | Toluene or DMF | Provides the reaction medium. lookchem.comnumberanalytics.com |
| Additives (optional) | CuI, CsF | Can accelerate the reaction rate. lookchem.comharvard.edu |
| Table 2: Components for the Stille Coupling Synthesis of 4-(Furan-2-yl)benzonitrile. |
While palladium catalysts are the most common for Stille couplings, research into alternative catalytic systems aims to address factors like cost and toxicity. Nickel-based catalysts, for instance, have been explored for biaryl coupling reactions. researchgate.net
Furthermore, other cross-coupling reactions can be employed to synthesize the 4-(furan-2-yl)benzonitrile precursor. The Suzuki coupling, which utilizes an organoboron reagent instead of an organotin compound, is a widely used alternative due to the lower toxicity of the boron-containing reagents. The synthesis of 2-arylfurans has been successfully demonstrated via the Suzuki coupling of 2-bromofuran (B1272941) with various arylboronic acids using a palladium catalyst such as PdCl₂(PPh₃)₂ and a base like K₂CO₃.
In some cases, copper-based catalyst systems can also be effective for cross-coupling reactions, particularly for the formation of aryl ethers, and may offer a complementary approach to palladium-catalyzed methods. harvard.edu The development of bimetallic catalytic systems and palladium-free Stille processes is an active area of research. acs.org
Enantioselective Synthesis Approaches for Analogous Chiral Amines
The generation of chiral amines is a cornerstone of modern organic synthesis, driven by the prevalence of these motifs in pharmaceuticals and biologically active compounds. nih.govwikipedia.org For amines structurally related to this compound, several asymmetric methods are paramount. The asymmetric hydrogenation of prochiral imines stands out as a direct and efficient route to valuable α-chiral amines. acs.org However, imines present challenges such as potential E/Z isomerism and hydrolysis, necessitating the development of robust catalytic systems. acs.org
Stereoselective Reduction of Ketone Oximes via Oxazaborolidine Catalysis for Furan-2-yl Amines
The Corey-Bakshi-Shibata (CBS) reduction is a powerful and reliable method for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols. wikipedia.orgyoutube.com This methodology has been extended to other prochiral compounds, including imines and oximes, to produce chiral amines and amino alcohols with high enantiomeric excess. sigmaaldrich.com
The process utilizes a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like proline. youtube.com This catalyst coordinates with a borane (B79455) reagent (e.g., BH₃·THF), enhancing its reactivity and creating a chiral environment for the reduction. The mechanism involves the coordination of the borane to the Lewis basic nitrogen atom of the oxazaborolidine, which in turn activates the endocyclic boron atom to coordinate with the substrate (in this case, a furan-2-yl ketone oxime). nrochemistry.com The ketone oxime binds to the catalyst complex in a sterically controlled manner, favoring one face for hydride delivery. This transfer occurs via a six-membered transition state, yielding the chiral amine after workup. youtube.comnrochemistry.com The predictability and high selectivity of the CBS reduction make it a valuable tool for accessing enantiomerically pure furan-2-yl amines.
Asymmetric Addition of Organometallic Reagents to Imines for Chiral Amine Formation
Another key strategy for synthesizing chiral amines is the catalytic asymmetric addition of organometallic reagents to imines. nih.gov This approach has been successfully applied to the synthesis of a wide range of chiral amines, including those containing furan moieties. acs.org
Iridium-catalyzed asymmetric hydrogenation of N-alkyl α-aryl furan-containing imines provides a direct route to unnatural N-alkyl aryl alanines. acs.org For instance, using an iridium catalyst with a chiral diphosphine ligand, such as (S,S)-f-Binaphane, allows for the efficient hydrogenation of various N-alkyl imines, yielding chiral amines with up to 90% enantiomeric excess. nih.govacs.org The nature of the substituent on the imine nitrogen can significantly influence the enantioselectivity, with larger alkyl groups sometimes leading to a decrease. acs.org Biocatalysis also offers a promising avenue, with engineered (R)-imine reductase [(R)-IRED] enzymes capable of asymmetrically reducing cyclic imines and iminium ions to provide access to chiral secondary and tertiary amines. nih.gov
Derivatization Strategies and Analogs of this compound
The core structure of this compound, featuring a primary amine and a biphenyl-like furan-phenyl scaffold, is a versatile platform for chemical modification. These derivatizations are crucial for developing new materials, ligands, and functionally diverse molecules. The synthesis of the parent amine can be achieved through standard procedures such as the reductive amination of 4-(furan-2-yl)benzaldehyde or the reduction of 4-(furan-2-yl)benzonitrile. nih.gov
Synthesis of Functionalized Phenyl Methanaminium Salts (e.g., Iodides) for Material Applications
The primary amine of this compound can be readily converted into quaternary ammonium (B1175870) salts. These salts, particularly iodides, are of interest in material science. A relevant synthesis involves the reaction of a similar furan-containing amine with methyl iodide, resulting in the formation of a quaternary methanaminium iodide salt. researchgate.net This transformation, known as quaternization, typically proceeds by treating the amine with an excess of an alkyl halide. For instance, the reaction of this compound with excess methyl iodide would yield [4-(Furan-2-yl)phenyl]methanaminium iodide. Such ionic compounds can exhibit unique electronic and optical properties.
A study on a related system, [(4-Dimethylamino-2-methyl-5-phenylfuran-3-yl)methyl]diethylmethylazanium iodide, confirms the synthesis of such quaternary ammonium iodides via the interaction with methyl iodide. researchgate.net The resulting crystalline solids feature cations and iodide anions arranged in distinct layers, a characteristic that can be exploited in the design of functional materials. researchgate.net
| Starting Material | Reagent | Product Type | Application Area |
| Furan-containing benzylamine | Methyl Iodide | Quaternary Ammonium Iodide | Material Science |
Amine Functionalization for Diverse Chemical Scaffolds and Ligand Design
The amine group serves as a critical handle for building more complex molecular architectures and for ligand design. One prominent strategy involves converting the amine into urea (B33335) or thiourea (B124793) derivatives. In a study focused on developing human sirtuin 2 (SIRT2) inhibitors, (5-phenylfuran-2-yl)methanamine (B3023609) derivatives were synthesized. mdpi.com The key step was the condensation reaction between the amine and various isocyanates or isothiocyanates, or with an aromatic amine in the presence of triphosgene, to form urea and thiourea-linked compounds. mdpi.com These derivatives were then evaluated as enzyme inhibitors, demonstrating the utility of this scaffold in designing specific biological ligands. mdpi.com
Another approach is reductive amination, where furanic aldehydes like 5-hydroxymethylfurfural (B1680220) (HMF) are reacted with various primary amines, followed by reduction of the intermediate imine. mdpi.comnih.gov This method allows for the synthesis of a wide array of N-substituted furfuryl amines, highlighting the potential for creating a library of diverse chemical scaffolds from furan-based starting materials. mdpi.comresearchgate.net
| Derivatization Reaction | Reagents | Resulting Scaffold | Application |
| Urea/Thiourea Formation | Isocyanates/Isothiocyanates | Urea/Thiourea-linked furan-phenyls | Enzyme Inhibitors (Ligands) |
| Reductive Amination | Aldehydes/Ketones, Reducing Agent | N-Substituted Amines | Diverse Chemical Library |
| Amide Formation | Acyl Chlorides, Carboxylic Acids | N-Acyl Derivatives | Pharmaceutical Intermediates |
Structural Modifications on the Furan and Phenyl Moieties for Structure-Property Correlation
Systematic structural modifications of the furan and phenyl rings are essential for establishing structure-activity relationships (SAR) and structure-property correlations (SPC). nih.gov These studies are critical for optimizing the biological activity or material properties of the scaffold.
In the development of SIRT2 inhibitors based on the (5-phenylfuran-2-yl)methanamine core, researchers synthesized a series of analogs with different substituents on the phenyl ring. mdpi.com By introducing groups like carboxyl, cyano, and fluoro at various positions, they were able to probe the electronic and steric requirements of the enzyme's binding pocket. The results indicated that a urea linker and a 4-carboxyl group on the phenyl ring were beneficial for potent inhibition. mdpi.com This systematic variation and subsequent activity testing provide a clear example of how modifying the phenyl moiety directly correlates with a specific biological function. Such findings are crucial for the rational design of more potent and selective drug candidates. mdpi.comnih.gov
Amine Group Reactivity
The methanamine group attached to the phenyl ring is a primary amine, and its reactivity is largely dictated by the lone pair of electrons on the nitrogen atom. This makes it both basic and nucleophilic, enabling a variety of chemical transformations.
Acid-Base Chemistry and Formation of Ammonium Salts
As a primary amine, this compound acts as a Brønsted-Lowry base, readily accepting a proton from an acid to form an ammonium salt. youtube.comlibretexts.org The lone pair of electrons on the nitrogen atom is responsible for this basicity. libretexts.org In the presence of an acid, such as hydrochloric acid, an acid-base reaction occurs, leading to the formation of the corresponding [4-(Furan-2-yl)phenyl]methanaminium chloride.
This reaction is an equilibrium process, but with a strong acid, the equilibrium lies far to the right, favoring the formation of the salt. The formation of ammonium salts is a common strategy in medicinal chemistry to improve the water solubility and thermal stability of amine-containing compounds.
Reaction of this compound with Acid:
| Reactant | Reagent | Product |
|---|
Oxidative Transformations to Carbonyl Compounds
The primary amine group of this compound can be oxidized to a carbonyl group, specifically an aldehyde, through various synthetic methodologies. One such method involves a chemoselective and environmentally benign oxidation using a hypervalent iodine reagent, such as iodobenzene (B50100) diacetate. thieme-connect.com This process is considered a mild oxidative version of the Polonovski process and can be performed selectively in the presence of other sensitive functional groups. thieme-connect.com
Another approach for the aerobic oxidation of benzylic amines to the corresponding carbonyl compounds utilizes metal-free reaction conditions with oxygen and a strong guanidine (B92328) base like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). nih.gov This base is thought to facilitate the cleavage of the C-H bond at the benzylic position of a peroxide intermediate formed by the reaction with oxygen. nih.gov These oxidative transformations provide a synthetic route to convert the amine functionality into a valuable aldehyde group.
Examples of Oxidizing Agents for Benzylic Amines:
| Oxidizing System | Product Type | Reference |
|---|---|---|
| Iodobenzene diacetate | Aldehyde | thieme-connect.com |
| O₂ / 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) | Amide/Ketone | nih.gov |
Nucleophilic Character in Substitution and Addition Reactions
The lone pair of electrons on the nitrogen atom of the methanamine group imparts significant nucleophilic character to the molecule. chemguide.co.uklibretexts.org This makes it reactive towards a variety of electrophiles in both substitution and addition reactions. fiveable.me As a primary amine, it is generally considered a strong nucleophile, with its reactivity influenced by steric factors. fiveable.me
A common reaction demonstrating its nucleophilic nature is the reaction with acyl chlorides or acid anhydrides to form N-substituted amides. chemguide.co.uklibretexts.org In this reaction, the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the displacement of the chloride ion and the formation of an amide bond. Similarly, it can react with halogenoalkanes in nucleophilic substitution reactions, although this can lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts due to the increasing nucleophilicity of the products. chemguide.co.uk
Furan Ring Chemical Transformations
The furan ring in this compound is an electron-rich aromatic system that readily undergoes electrophilic substitution and can also be subject to oxidative transformations.
Electrophilic Substitution Pathways on the Furan Moiety
The furan ring is significantly more reactive towards electrophiles than benzene (B151609). pearson.compearson.com This heightened reactivity is due to the oxygen heteroatom, which donates electron density to the ring. Electrophilic attack preferentially occurs at the positions adjacent to the oxygen, the C2 and C5 positions, because the resulting carbocation intermediate is stabilized by three resonance structures, making it more stable than the intermediate formed from attack at the C3 or C4 positions. quora.comquora.com
In this compound, the phenyl group already occupies the 2-position of the furan ring. Consequently, further electrophilic substitution will be directed to the vacant 5-position. Common electrophilic substitution reactions that furan undergoes include nitration, halogenation, and acylation under relatively mild conditions.
Regioselectivity of Electrophilic Substitution on Furan:
| Position of Attack | Number of Resonance Structures for Intermediate | Stability of Intermediate | Preferred Site |
|---|---|---|---|
| C2 or C5 | 3 | More Stable | Yes |
Oxidative Pathways Leading to Furan-2-carboxylic Acid Derivatives
The furan ring can serve as a masked carboxyl group, as it can be oxidatively cleaved to yield a carboxylic acid. organicreactions.orgdntb.gov.ua This transformation is a valuable tool in organic synthesis. The complete oxidative degradation of the furan ring in a compound like this compound would lead to the formation of a dicarboxylic acid derivative, though selective cleavage is also possible under controlled conditions.
Various reagents can effect this transformation. For instance, the oxidation of furans can lead to the formation of 4-oxoalkenoic acids or other 1,4-dicarbonyl compounds. dntb.gov.ua The synthesis of 2-furoic acid (furan-2-carboxylic acid) itself can be achieved through the oxidation of furfural (B47365). nih.gov In the context of this compound, oxidative cleavage of the furan ring presents a synthetic route to novel carboxylic acid derivatives. acs.org
Phenyl Ring Reactivity and Substituent Effects
The reactivity of the phenyl ring in this compound is intricately governed by the electronic and steric nature of its substituents: the furan-2-yl group and the aminomethyl group. These substituents modulate the electron density and accessibility of the aromatic ring, thereby influencing the course and outcome of chemical reactions.
The furan ring, being a π-rich heterocyclic compound, is more electron-rich than benzene and readily participates in electrophilic aromatic substitution reactions. quora.compearson.comchemicalbook.com This is due to the delocalization of the oxygen atom's lone pair of electrons into the aromatic system, which increases the ring's electron density. pearson.comchemicalbook.com When attached to a phenyl ring, the furan-2-yl group acts as an electron-donating group through resonance, thereby activating the phenyl ring towards electrophilic attack. This increased electron density makes the phenyl ring more susceptible to reactions with electrophiles. quora.compearson.com
Conversely, the aminomethyl group (-CH₂NH₂) attached to the phenyl ring also influences its reactivity. The amino group is generally an activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring. This electron-donating effect further enhances the nucleophilicity of the phenyl ring. The interplay of these two activating groups suggests that the phenyl ring in this compound is significantly more reactive towards electrophiles compared to unsubstituted benzene.
The presence of electron-donating groups, such as the furan and aminomethyl moieties, generally directs incoming electrophiles to the ortho and para positions of the phenyl ring. In the case of this compound, the furan group is at the para position relative to the aminomethyl group's point of attachment. This substitution pattern reinforces the activation of the ortho positions to the aminomethyl group (and meta to the furan group).
While electronic effects primarily dictate the positions of electrophilic attack, steric and stereoelectronic factors play a crucial role in determining the final product distribution and reaction rates. rsc.org The bulkiness of the furan-2-yl group can sterically hinder the approach of reactants to the adjacent positions on the phenyl ring. This steric hindrance can influence the regioselectivity of a reaction, potentially favoring substitution at less hindered sites. youtube.com
Stereoelectronic effects, which relate to the spatial arrangement of orbitals, also contribute to reaction outcomes. For instance, the orientation of the furan ring relative to the phenyl ring can affect the overlap of their respective π-systems, thereby influencing the extent of electronic communication between the two rings. acs.org This, in turn, can modulate the reactivity of specific sites on the phenyl ring. In reactions involving the aminomethyl group, its conformational flexibility can also play a role in directing the approach of reagents.
Interactive Table: Electronic and Steric Effects of Substituents
| Substituent | Electronic Effect on Phenyl Ring | Steric Effect |
| Furan-2-yl | Activating (electron-donating by resonance) | Moderate to significant steric hindrance at the ortho position. |
| Aminomethyl (-CH₂NH₂) | Activating (electron-donating by resonance and induction) | Relatively small steric hindrance compared to the furan group. |
Advanced Mechanistic Studies Relevant to the this compound Scaffold
Understanding the reaction mechanisms involving the this compound scaffold is crucial for predicting its behavior in various chemical transformations and for designing novel synthetic routes.
Radical cyclization reactions provide a powerful tool for the synthesis of cyclic compounds. wikipedia.org In systems related to this compound, the furan ring can participate in radical addition reactions. researchgate.netresearchgate.net For instance, aryl radicals can add to the furan ring, leading to the formation of dihydrofuran derivatives. nih.gov The mechanism of these reactions often involves the initial generation of a radical, which then undergoes an intramolecular cyclization. wikipedia.org The regioselectivity of the cyclization, whether it proceeds via an exo or endo pathway, is a key aspect of these mechanistic studies. wikipedia.org
Anionic cyclization is another important mechanistic pathway. Studies on furan-terminated N-acyliminium ion cyclizations have shown that the outcome is dependent on the position of the furan tether and substituents on the furan ring. nih.gov These cyclizations can lead to the formation of various fused ring systems.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are fundamental methods for forming carbon-carbon bonds and are widely used in the synthesis of biaryl compounds. wikipedia.orgmasterorganicchemistry.comyoutube.com The arylation of furan derivatives using these methods has been extensively studied. researchgate.netacs.orgresearchgate.net
The general mechanism for the Suzuki reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgnih.govlibretexts.orgyoutube.com
Oxidative Addition: A palladium(0) catalyst inserts into the carbon-halide bond of an aryl halide. nih.govyoutube.com
Transmetalation: The aryl group from an organoboron compound is transferred to the palladium(II) complex. wikipedia.org
Reductive Elimination: The two aryl groups on the palladium complex couple, forming the biaryl product and regenerating the palladium(0) catalyst. youtube.com
The Heck reaction follows a different, yet related, catalytic cycle involving the coupling of an aryl halide with an alkene. masterorganicchemistry.com The mechanism of catalytic arylation of furan derivatives can be influenced by the choice of catalyst, ligands, base, and solvent. researchgate.netacs.org For example, palladium-catalyzed direct arylation of furans with aryl chlorides has been achieved using specific phosphine (B1218219) ligands and inorganic bases. acs.org Mechanistic studies have provided evidence for both homogeneous and heterogeneous catalytic processes in direct arylation reactions. acs.org The development of new ligands continues to improve the efficiency and selectivity of these reactions. nih.gov
Interactive Table: Key Steps in Catalytic Arylation of Furans
| Catalytic Cycle Step | Description |
| Oxidative Addition | The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) intermediate. |
| Transmetalation (Suzuki) | The aryl group from the organoboron reagent is transferred to the palladium(II) center. |
| Carbopalladation (Heck) | The arylpalladium intermediate adds across the double bond of the furan. |
| Reductive Elimination | The desired arylated furan product is formed, and the palladium(0) catalyst is regenerated. |
Applications of 4 Furan 2 Yl Phenyl Methanamine and Its Functionalized Analogs
Advanced Materials Science: Perovskite Solar Cells
The quest for efficient and stable solar energy conversion has led to intensive research into perovskite solar cells (PSCs). A key challenge in this technology is the presence of defects in the perovskite crystalline structure, which can impede performance and longevity. [4-(Furan-2-yl)phenyl]methanamine, particularly in its salt form as (4-(furan-2-yl)phenyl)methanaminium iodide (FPMAI), has demonstrated considerable promise in addressing these issues. researchgate.netnih.govacs.org
Application as Passivating Agents for Perovskite Film Interfaces
Research has shown that large ammonium (B1175870) salts, including functionalized phenylmethanaminium iodides like FPMAI, are effective passivating agents for the surface and grain boundaries of perovskite films. researchgate.netacs.org These agents are crucial in neutralizing defects that form during the polycrystalline film's fabrication. researchgate.net The amine group in this compound and its analogs can interact with the perovskite structure, effectively "healing" surface imperfections.
Influence on Perovskite Stability and Power Conversion Efficiency Enhancement
The application of functionalized phenyl methanaminium salts as passivating agents has a direct and positive impact on the stability and power conversion efficiency (PCE) of perovskite solar cells. researchgate.netnih.govacs.org In one study, perovskite solar cells treated with a thiophene-functionalized analog of FPMAI, (4-(thiophen-2-yl)phenyl)methanaminium iodide (TPMAI), achieved a PCE of 23.15%, a significant increase from the 20.91% efficiency of the untreated reference device. researchgate.netnih.govacs.org Furthermore, these passivated cells exhibited remarkable stability, retaining 98% of their initial efficiency after 1250 hours of continuous illumination, whereas the reference cell's efficiency dropped to 54%. researchgate.netnih.gov
Similarly, devices treated with FPMAI also showed enhanced performance, reaching a PCE of 22.18%. acs.org This data underscores the critical role of these passivating agents in advancing the commercial viability of perovskite solar cells. Another study highlighted that effective defect passivation can lead to a certified PCE of 24.6% and maintain over 88% of the initial efficiency after 1,920 hours of continuous illumination. ucla.edu
| Treatment | Champion PCE (%) | Initial Efficiency Retained after 1250h (%) |
| Reference (untreated) | 20.91 | 54 |
| FPMAI-treated | 22.18 | Not specified |
| TPMAI-treated | 23.15 | 98 |
Mechanistic Understanding of Passivation through Mitigation of Iodine Vacancies and Recombination States
The mechanism behind the enhanced performance lies in the ability of these passivating agents to mitigate iodine vacancies and suppress charge recombination states within the perovskite film. researchgate.netacs.org Iodine vacancies are common defects that create pathways for non-radiative recombination, a process that reduces the efficiency of the solar cell. The ammonium salts, including FPMAI and its analogs, can effectively passivate these vacancies. acs.org
Organic Synthesis and Medicinal Chemistry Building Blocks
Beyond its applications in materials science, this compound serves as a valuable building block in the synthesis of more complex molecules for various applications, including pharmaceuticals.
Intermediate in the Synthesis of Complex Organic Molecules
The structure of this compound makes it a useful intermediate in multi-step organic synthesis. fluorochem.co.uk The furan (B31954) moiety, a five-membered aromatic ring containing an oxygen atom, is a common scaffold in many biologically active compounds and natural products. nih.govorganic-chemistry.org The primary amine group on the phenylmethanamine portion of the molecule provides a reactive site for a variety of chemical transformations, such as amide bond formation and the construction of larger, more intricate molecular architectures.
The synthesis of this compound itself can be achieved through methods like the reduction of 4-(furan-2-yl)benzonitrile using reagents such as lithium aluminum hydride (LiAlH4). researchgate.netnih.govacs.org This accessibility further enhances its utility as a starting material for more complex targets.
Scaffold for the Development of Bioactive Molecules through Chemical Interaction Mechanisms
The combination of the furan ring and the phenylmethanamine framework in a single molecule creates a "molecular hybridization" that is of significant interest in drug discovery. This strategy allows for the exploration of new chemical space and the potential to identify novel lead compounds with unique biological activities. The furan ring is a known pharmacophore present in numerous approved drugs, and its incorporation into new molecular scaffolds is a common tactic in medicinal chemistry. nih.gov
The development of derivatives based on the this compound scaffold can lead to compounds that interact with various biological targets. For instance, the modification of the amine group or the furan and phenyl rings can be used to fine-tune the molecule's properties to achieve desired biological effects, such as in the development of novel anti-inflammatory agents or anticancer therapeutics. nih.govresearchgate.net
Design of Compounds Exhibiting Specific Interactions with Enzymes or Receptors
The rational design of functionalized analogs of this compound is a pivotal strategy in modern drug discovery. By modifying the core structure, researchers can develop compounds that bind with high specificity to the active sites of enzymes or receptors, thereby modulating their biological activity.
Derivatives are often designed to target enzymes implicated in various diseases. For instance, furan-containing compounds have been investigated as inhibitors for human tyrosinase (hTYR) and human tyrosinase-related protein-1 (hTYRP1), which are key targets for controlling hyperpigmentation and melanoma. rsc.org In one study, furan-1,3,4-oxadiazole scaffolds were designed and screened, with the most promising molecules exhibiting superior binding affinities to hTYR and hTYRP1 compared to the standard inhibitor, kojic acid. rsc.org Molecular docking studies for these designed compounds, such as the 2-methoxy-containing furan-1,3,4-oxadiazole (BF5), revealed strong binding affinity (−13.30 kcal/mol) within the active site of the hTYR enzyme. rsc.org
Another area of focus is the development of inhibitors for viral proteases. Following the identification of a 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivative as a modest inhibitor of the SARS-CoV-2 main protease (Mpro), further design and optimization led to analogs with significantly improved potency. acs.org Through structure-based drug design, modifications were made to the initial hit compound, resulting in derivatives like F8-B6 and F8-B22, which exhibited IC50 values of 1.57 μM and 1.55 μM, respectively. acs.org
Furthermore, analogs have been designed to target the receptor for Interleukin-33, Stimulation-2 (ST2), which is implicated in conditions like graft-versus-host disease. Starting with a known inhibitor, researchers designed a series of 1-(furan-2-ylmethyl)pyrrolidine-based compounds, systematically modifying the phenyl ring (referred to as the B ring) to enhance activity. semanticscholar.org This strategic design process led to the identification of compounds with improved inhibitory concentrations. semanticscholar.org
Table 1: Designed Furan Analogs and Their Biological Targets
Structure-Activity Relationship (SAR) Studies for Optimized Biological Target Binding
Structure-Activity Relationship (SAR) studies are crucial for refining the molecular architecture of lead compounds to maximize their biological activity and selectivity. For derivatives of this compound, SAR studies have provided deep insights into how specific functional groups and their positions influence binding to biological targets.
In the development of furan-2-yl(phenyl)methanone derivatives as protein tyrosine kinase (PTK) inhibitors, SAR analysis revealed that hydroxyl groups on the phenyl ring are essential for inhibitory activity. acs.org The number and position of these hydroxyls, as well as the presence of halogen atoms, significantly modulate the potency. acs.org Conversely, replacing hydroxyl groups with methoxyl groups led to a complete loss of activity. acs.org
Similarly, for (E)-1-(furan-2-yl)prop-2-en-1-one derivatives targeting tyrosinase, the substitution pattern on the β-phenyl ring was found to be critical. researchgate.net A compound bearing 2,4-dihydroxy groups on the phenyl ring (compound 8) showed exceptionally potent inhibitory activity, with IC50 values of 0.0433 µM and 0.28 µM for monophenolase and diphenolase, respectively. sigmaaldrich.com The study highlighted that a 4-hydroxy group alone conferred moderate activity, but the addition of another functional group at the 3-position could dramatically decrease inhibition. researchgate.net This indicates a strong dependency on the electronic and steric properties of the substituents for effective enzyme inhibition. researchgate.net
Detailed SAR studies on 1-(furan-2-ylmethyl)pyrrolidine-based ST2 inhibitors also demonstrated clear trends. semanticscholar.org When keeping an ortho-nitro group on one phenyl ring, various substitutions at the 4-position of the second phenyl ring, such as dimethyl amine, pyrrolidine, and piperidine, improved the IC50 values by two- to three-fold. semanticscholar.org A carboxylic acid at the same position, however, reduced the activity. semanticscholar.org
In the context of antifungal 5-arylfuran-2-carboxamide derivatives, SAR exploration showed that replacing a diphenyl fragment with a chloro-substituted-5-arylfuranic tail led to potent compounds. nih.gov The most active compound, N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide, was highly effective against C. glabrata and C. parapsilosis strains. nih.gov
Table 2: Structure-Activity Relationship (SAR) Findings for Furan-Containing Analogs
Catalysis and Ligand Design
The chemical reactivity of the furan ring and the coordinating ability of the methanamine group position this compound and its analogs as valuable molecules in catalysis, either as potential organocatalysts or as ligands in metal-catalyzed processes.
Potential in Organocatalysis Applications
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Chiral amines are a prominent class of organocatalysts, often employed in asymmetric synthesis. nih.gov Primary amines like this compound possess the potential to act as organocatalysts through the formation of reactive enamine or iminium ion intermediates. Although specific studies detailing the use of this compound as an organocatalyst are not prominent, the principles of aminocatalysis suggest its potential utility.
For example, organocatalytic reaction cascades involving the Feist−Bénary reaction of 1,3-dicarbonyl compounds have been developed to synthesize 2-aminoalkyl furans. researchgate.net This highlights the compatibility of the furan ring and amine functionalities within organocatalytic systems. Furthermore, organocatalytic approaches have been used for the asymmetric synthesis of complex furan-containing chiral molecules, demonstrating the value of this structural motif in stereoselective transformations. The general field of asymmetric Friedel-Crafts reactions, often employing organocatalysts, has been used to arylate substrates with furan rings, underscoring the reactivity of the furan moiety under these conditions. semanticscholar.org Given that chiral amines can function as effective catalysts for a wide array of reactions, the this compound structure represents a scaffold with potential for development into a novel organocatalyst. nih.gov
Ligand Applications in Metal-Catalyzed Transformations
The furan and amine moieties within the this compound structure can coordinate with metal centers, making its derivatives attractive candidates for ligand design in transition metal catalysis. The furan ring's oxygen atom and the amine's nitrogen atom can act as donor sites, enabling the formation of stable metal complexes.
Furan-containing ligands have been successfully employed in various metal-catalyzed reactions. For instance, copper(II) complexes derived from a furan-containing aroylhydrazonic ligand have been synthesized and characterized. In these complexes, the ligand coordinates to the copper center through multiple donor atoms, including those from the furan-derived part of the molecule, forming stable mononuclear and dinuclear structures.
In another example, highly rigid diphosphane (B1201432) ligands incorporating a furan unit into a spirobifluorene backbone have been used to form ruthenium(II) complexes. These complexes have shown utility in catalytic applications. The electronic properties of the furan ring, being more electron-rich than its thiophene (B33073) analog, can influence the catalytic activity and photophysical properties of the resulting metal complex.
Furthermore, molecular dynamics simulations have been used to study the interaction of furan derivatives with palladium nanoparticle catalysts. nih.gov These studies show that aromatic molecules like furan bind strongly to bare metal surfaces. The presence of other ligands, such as thiols, can modify this binding and influence the selectivity of catalytic reactions like hydro-deoxygenation, which is crucial for biofuel production. nih.gov This research highlights the importance of ligand design, where furan-containing molecules can play a direct role in modulating the properties of a metal catalyst.
Table 3: Furan-Containing Analogs in Metal Catalysis
Computational Chemistry and Theoretical Characterization of 4 Furan 2 Yl Phenyl Methanamine
Density Functional Theory (DFT) for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for predicting the electronic and geometric properties of molecules. It offers a balance between accuracy and computational cost, making it ideal for studying systems like [4-(Furan-2-yl)phenyl]methanamine.
DFT calculations are employed to model the distribution of electrons within the this compound molecule, revealing its reactive sites. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly crucial. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons.
In furan-containing compounds, the furan (B31954) ring typically acts as a nucleophile or electron donor. mdpi.comresearchgate.net DFT studies on furan itself show that its HOMO is distributed across the ring, making it susceptible to electrophilic attack. mdpi.com For this compound, the presence of the phenylmethanamine moiety influences this electronic landscape. The aminomethyl group (-CH₂NH₂) is an activating group, increasing the electron density on the phenyl ring.
The energy gap between the HOMO and LUMO (E_gap) is a critical parameter derived from these calculations; a smaller gap suggests higher reactivity. Mulliken charge distribution analysis, another output of DFT calculations, can pinpoint the partial charges on each atom, indicating which sites are electron-rich (nucleophilic) and which are electron-poor (electrophilic). researchgate.net For instance, the nitrogen atom of the amine group and the oxygen atom in the furan ring are expected to carry negative partial charges, marking them as potential sites for interaction with electrophiles or metal ions.
Table 1: Theoretical Global Reactivity Descriptors for Furan (Illustrative)
| Parameter | Description | Illustrative Value (eV) |
|---|---|---|
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 |
| Energy Gap (ΔE) | LUMO - HOMO | 6.0 |
| Ionization Potential (IP) | -E_HOMO | 6.5 |
| Electron Affinity (EA) | -E_LUMO | 0.5 |
| Electronegativity (χ) | (IP + EA) / 2 | 3.5 |
| Hardness (η) | (IP - EA) / 2 | 3.0 |
| Electrophilicity (ω) | χ² / (2η) | 2.04 |
Note: This table provides illustrative values for the parent furan molecule to demonstrate the types of data generated from DFT calculations. The actual values for this compound would be influenced by the phenylmethanamine substituent.
The interaction of organic molecules with material surfaces is fundamental to applications such as corrosion inhibition and catalysis. DFT calculations can predict the adsorption energy (E_ads) of this compound onto various surfaces, such as metals or metal oxides. A negative and substantial E_ads value indicates a strong, stable, and spontaneous adsorption process. mdpi.com
Studies on similar furan derivatives have shown their potential to form protective layers on metal surfaces, effectively inhibiting corrosion. researchgate.net The adsorption can occur through the interaction of the π-electrons of the furan and phenyl rings or via the lone pair electrons of the nitrogen and oxygen atoms with the vacant d-orbitals of the metal. DFT models can simulate this interaction, providing insights into the most stable adsorption geometry and the nature of the chemical bonds formed at the interface. For example, research on furan adsorption onto a Ziegler-Natta catalyst (TiCl₄) surface showed a favorable, exothermic interaction, suggesting the formation of a stable donor-acceptor complex. mdpi.com
DFT is a powerful tool for mapping the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. This involves identifying the structures of reactants, products, intermediates, and, crucially, transition states. The energy of the transition state determines the activation energy barrier, which governs the reaction rate.
For this compound, DFT could be used to study its synthesis or its subsequent reactions. For example, in the synthesis of related furan-containing bioactive molecules like YC-1, computational studies can clarify the mechanisms of key steps such as cyclization or functional group transformations. nih.gov By calculating the transition state energies for different possible pathways, researchers can predict the most likely mechanism and optimize reaction conditions to favor the desired product. Studies on Diels-Alder reactions involving furan have successfully used DFT to explain regioselectivity by comparing the activation energies of different approaches of the reactants. researchgate.net
Quantum Chemical Calculations for Conformational Analysis and Stability
The three-dimensional shape (conformation) of this compound is critical to its function, as it dictates how the molecule can fit into a biological receptor's active site or align on a material surface. Quantum chemical calculations, particularly DFT, are used to perform conformational analysis. researchgate.net
By systematically rotating the single bonds—specifically the bonds connecting the furan ring to the phenyl ring and the phenyl ring to the methanamine group—a potential energy landscape can be generated. The points of lowest energy on this landscape correspond to the most stable conformations. These calculations can determine the preferred dihedral angles and reveal whether the molecule is likely to be planar or twisted in its ground state. Validating the geometries obtained from these calculations against experimental data, where available, confirms the accuracy of the computational model. researchgate.net
In Silico Approaches for Structure-Activity Relationship (SAR) and Ligand Design
In silico techniques are indispensable in modern drug discovery and materials design for establishing Structure-Activity Relationships (SAR). SAR studies aim to understand how modifications to a molecule's structure affect its biological activity or physical properties.
For this compound, SAR studies could guide the design of new derivatives with enhanced potency for a specific biological target. For instance, research on furan-based inhibitors of the ST2 protein demonstrated that the type and position of substituents on the phenyl ring significantly impact inhibitory activity. nih.gov An in silico approach would involve creating a library of virtual derivatives of this compound with different substituents (e.g., halogens, alkyl, or alkoxy groups) at various positions on the phenyl ring. Quantum chemical descriptors (like HOMO/LUMO energies) and steric parameters would then be calculated for each derivative.
These descriptors can be used to build a Quantitative Structure-Activity Relationship (QSAR) model, which is a statistical equation that correlates the structural features of the molecules with their observed activity. researchgate.netmdpi.com Such models can predict the activity of unsynthesized compounds, saving time and resources by prioritizing the most promising candidates for synthesis and experimental testing. mdpi.com Molecular docking simulations, another in silico tool, can be used to place this compound into the 3D structure of a target protein, predicting its binding orientation and affinity, thereby providing a rationale for its activity at a molecular level.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Furan |
| Titanium tetrachloride |
| YC-1 |
Analytical and Spectroscopic Characterization of 4 Furan 2 Yl Phenyl Methanamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for determining the precise structure of an organic molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton (1H) NMR for Identification and Purity Assessment
Proton (¹H) NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. The spectrum of [4-(Furan-2-yl)phenyl]methanamine is expected to show distinct signals corresponding to the protons on the phenyl ring, the furan (B31954) ring, and the aminomethyl group. The chemical shift (δ), splitting pattern (multiplicity), and integration value of each signal are key to assigning it to a specific proton.
The two doublets for the aromatic protons on the para-substituted benzene (B151609) ring would confirm their adjacent relationship. The furan ring protons typically appear as distinct multiplets, and the benzylic CH₂ and amine NH₂ protons would present as singlets or multiplets depending on the solvent and concentration. The integration of these signals would correspond to the number of protons in each environment (e.g., 4H for the phenyl ring, 3H for the furan ring, 2H for the methylene (B1212753) group, and 2H for the amine).
Table 1: Expected ¹H NMR Chemical Shift Assignments for this compound (Note: Predicted data based on typical chemical shift values. Actual experimental values may vary.)
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Phenyl (2H) | 7.60-7.70 | Doublet | 2H |
| Phenyl (2H) | 7.35-7.45 | Doublet | 2H |
| Furan (H5) | 7.45-7.55 | Multiplet | 1H |
| Furan (H3) | 6.60-6.70 | Multiplet | 1H |
| Furan (H4) | 6.45-6.55 | Multiplet | 1H |
| CH₂ (Benzylic) | 3.80-3.90 | Singlet | 2H |
| NH₂ (Amine) | 1.50-2.50 | Broad Singlet | 2H |
Carbon-13 (13C) NMR for Carbon Skeleton Analysis
Complementing ¹H NMR, Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization (sp², sp³) and its electronic environment.
Table 2: Expected ¹³C NMR Chemical Shift Assignments for this compound (Note: Predicted data based on typical chemical shift values. Actual experimental values may vary.)
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| C (Quaternary, C-O of Furan) | 152-155 |
| C (Quaternary, C-C bond to Phenyl) | 142-145 |
| C (Quaternary, Phenyl) | 139-142 |
| C (Quaternary, Phenyl) | 129-132 |
| CH (Phenyl) | 127-129 |
| CH (Phenyl) | 123-125 |
| CH (Furan) | 111-113 |
| CH (Furan) | 105-107 |
| CH₂ (Benzylic) | 45-48 |
Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a compound's molecular mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula. For this compound (C₁₁H₁₁NO), the expected exact mass for the protonated molecule ([M+H]⁺) would be calculated and then compared to the experimental value. A close match confirms the chemical formula and rules out other potential structures with the same nominal mass. The ability of HRMS to acquire full-scan data also facilitates retrospective analysis without needing to re-run samples.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This is particularly useful for analyzing the purity of a this compound sample or for quantifying it within a complex mixture, such as in a reaction monitoring or metabolic study. The sample is first injected into an LC system, where the compound is separated from impurities. The eluent from the LC column is then introduced into the mass spectrometer, which ionizes the molecule and detects its mass, confirming its identity as it exits the column.
Label-Assisted Laser Desorption/Ionization (LA-LDI) Mass Spectrometry
Label-Assisted Laser Desorption/Ionization (LA-LDI) Mass Spectrometry is an emerging technique for the sensitive detection of small molecules that may not ionize efficiently on their own. This method avoids the use of a traditional matrix, resulting in a cleaner mass spectrum with reduced background noise. For an amine like this compound, the primary amine group can be chemically "tagged" with a labeling agent that strongly absorbs laser energy, such as 1-pyrene carboxaldehyde. This derivatization creates a new, larger molecule that can be easily detected with high sensitivity by LDI-MS. This approach is particularly valuable for detecting low concentrations of the target amine in various samples.
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical behavior in the solid state.
For this compound, a successful crystallographic analysis would be expected to reveal the dihedral angle between the furan and phenyl rings, a key conformational parameter. Furthermore, the packing of the molecules in the crystal lattice would be dictated by hydrogen bonds involving the primary amine group (N-H···N or N-H···O interactions with the furan's oxygen atom) and π-π stacking interactions between the aromatic rings.
Table 1: Representative Crystallographic Data for a Related Furan-Containing Compound
| Parameter | 2,5-bis[(4-fluorophenyl)iminomethyl]furan |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 32.9033 (3) |
| b (Å) | 6.02694 (5) |
| c (Å) | 7.14998 (6) |
| β (˚) | 95.5021 (8) |
| Volume (ų) | 1411.35 (2) |
| Z | 4 |
| Data sourced from a study on 2,5-bis[(4-fluorophenyl)iminomethyl]furan, a structurally related compound. researchgate.net |
Electronic and Vibrational Spectroscopy
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a valuable technique for probing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λmax) and the intensity of these absorptions are characteristic of the molecule's chromophores.
The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions within the furan and phenyl rings. Furan itself exhibits π-π* transitions, and theoretical studies have extensively investigated its electronic states. acs.orgresearchgate.net The electronic spectrum of furan is influenced by low-lying Rydberg states and valence π-π* excited states. researchgate.net When conjugated with a phenyl ring, as in the case of this compound, a bathochromic (red) shift in the absorption maxima is anticipated compared to the individual chromophores. This shift is due to the extended π-conjugation across the molecule, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
In a study of furan-containing chiral spiro-fused polycyclic aromatic compounds, a compound with a furan unit exhibited a longest absorption maximum (λabs) at 337 nm. nih.gov While the specific λmax for this compound would need to be experimentally determined, it is expected to show strong absorption in the UV region, likely with multiple bands corresponding to different electronic transitions within the conjugated system.
Table 2: Expected UV-Vis Absorption Characteristics for this compound
| Chromophore | Expected Transition Type | Approximate Absorption Region (nm) |
| Furan Ring | π → π | ~200-250 |
| Phenyl Ring | π → π | ~250-280 |
| Conjugated System | π → π* | >280 |
| This table is illustrative and based on the general properties of the constituent chromophores. |
Surface and Morphological Characterization in Materials Applications
When this compound is used as a building block for functional materials, such as polymers or surface coatings, its surface properties become critically important. Techniques like Scanning Electron Microscopy (SEM) and contact angle measurements provide invaluable information about the material's surface morphology and wettability.
Scanning Electron Microscopy (SEM) for Surface Morphology
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography of a material at high magnification. It provides detailed information about surface texture, porosity, and the distribution of different phases.
In the context of materials derived from this compound, such as furan-based polymers or amine-functionalized surfaces, SEM would be instrumental in assessing the quality and structure of the material. For example, in the development of furan-based methacrylate (B99206) oligomers for 3D printing, SEM was used to observe the morphology of the post-cured specimens. acs.org Similarly, studies on polyfurfural have used SEM to reveal a globular structure with clusters of particles. imp.kiev.ua
If this compound were used to functionalize a surface, SEM could be employed to visualize changes in the surface morphology. For instance, in the fabrication of amine-functionalized membranes, SEM images revealed the distribution of functional fillers within the polymer matrix. mdpi.comresearchgate.net Therefore, SEM analysis would be a crucial step in characterizing any material synthesized from this compound to understand how its incorporation affects the material's surface at the micro and nanoscale.
Contact Angle Measurements for Wettability and Surface Energy
Contact angle measurements are used to determine the wettability of a solid surface by a liquid, which in turn provides information about the surface energy. A high contact angle indicates a hydrophobic (non-wetting) surface, while a low contact angle suggests a hydrophilic (wetting) surface.
The amine group in this compound can be expected to influence the surface properties of any material it is incorporated into. The functionalization of surfaces with amines can be tuned to control surface reactivity and basicity. pnas.org Contact angle measurements are a key tool for characterizing such modified surfaces. eag.comeag.com For instance, if this compound were grafted onto a polymer surface, contact angle measurements with water would reveal the extent to which the surface has become more hydrophilic or hydrophobic. This is a critical parameter for applications such as biomaterial interfaces, coatings, and membranes. The technique is straightforward, involving the placement of a liquid droplet on the surface and measuring the angle formed between the solid-liquid and liquid-vapor interfaces. researchgate.net
Table 3: Illustrative Contact Angle Data for Modified Polymer Surfaces
| Polymer | Treatment | Contact Angle (°) | Surface Character |
| Polycarbonate (PC) | Untreated | ~80 | Moderately Hydrophilic |
| Polycarbonate (PC) | Fluorine Plasma | Increased | More Hydrophobic |
| Polyoxymethylene (POM) | Untreated | 102 | Hydrophobic |
| Polyoxymethylene (POM) | Fluorine Plasma | 156 | Highly Hydrophobic |
| This data is from a study on plasma-modified polymers and serves as an example of how contact angle measurements quantify changes in surface wettability. eag.com |
Future Research Directions and Translational Perspectives for 4 Furan 2 Yl Phenyl Methanamine
Exploration of Advanced Synthetic Methodologies for Enhanced Efficiency and Selectivity
The future synthesis of [4-(Furan-2-yl)phenyl]methanamine and its analogs will likely focus on methodologies that offer greater efficiency, selectivity, and functional group tolerance. Current approaches often rely on multi-step sequences, which can be optimized.
Advanced cross-coupling reactions, such as the Suzuki-Miyaura coupling, represent a key area for development. This reaction is instrumental in forming the bi-aryl core by linking a furan-boronic acid derivative with a substituted halobenzene. Research could optimize this step using modern palladium catalyst systems known for their high turnover numbers and effectiveness at low catalyst loadings. For instance, the synthesis of related (5-phenylfuran-2-yl)methanamine (B3023609) derivatives has successfully utilized Suzuki cross-coupling as a foundational step nih.gov.
Another avenue involves the direct C-H arylation of furan (B31954) with a phenyl precursor, a more atom-economical approach that avoids the pre-functionalization required for traditional cross-coupling. Furthermore, enhancing the efficiency of the final step—typically a reductive amination of the corresponding aldehyde—by using novel reducing agents or catalytic hydrogenation techniques could improve yields and reduce waste. Copper-catalyzed reactions, which are often more cost-effective than palladium-based methods, are also being explored for constructing multisubstituted furans and could be adapted for this specific compound organic-chemistry.org.
| Synthetic Strategy | Key Reaction Type | Catalyst/Reagents | Potential Advantages | Key Research Focus |
| Cross-Coupling Approach | Suzuki-Miyaura Coupling | Palladium complexes, Boronic acids | High reliability, Functional group tolerance | Development of more active and stable catalysts, C-H activation alternatives |
| Direct Arylation | C-H Activation | Palladium or Copper catalysts | Improved atom economy, Fewer synthetic steps | Enhancing regioselectivity, Broadening substrate scope |
| Final Step Optimization | Reductive Amination | Catalytic Hydrogenation (e.g., Ni, Pd/C), Transfer Hydrogenation | Milder reaction conditions, Reduced metal waste | Use of non-precious metal catalysts, Green hydrogen sources |
| One-Pot Methodologies | Tandem/Cascade Reactions | Multi-functional catalysts | Process intensification, Reduced purification steps, Less solvent waste | Designing catalysts for multi-step sequences, e.g., coupling followed by reduction |
Rational Design of Next-Generation Functionalized Derivatives with Tunable Properties
The this compound scaffold is ripe for rational design to create derivatives with specific, tunable properties for applications in medicine and materials science. By systematically modifying the furan, phenyl, or methanamine components, researchers can fine-tune characteristics such as solubility, electronic properties, and biological activity.
In medicinal chemistry, structure-activity relationship (SAR) studies on analogous compounds provide a roadmap. For example, research on (5-phenylfuran-2-yl)methanamine derivatives as SIRT2 inhibitors demonstrated that substitutions on the phenyl ring and modifications of the amine group drastically alter inhibitory potency and pharmacokinetic properties nih.gov. Similarly, introducing electron-withdrawing or -donating groups onto the phenyl ring of this compound could modulate its interaction with biological targets. The amine group can be elaborated into ureas, amides, or sulfonamides to explore different hydrogen bonding patterns and vector orientations nih.gov.
In materials science, the electron-rich nature of the furan ring can be exploited. nih.gov Incorporating specific functional groups could lead to novel organic functional materials with unique photophysical or electronic properties. nih.gov The design of such derivatives is a key strategy for creating new molecules for organic electronics or sensing applications.
| Modification Site | Potential Functional Groups | Predicted Effect on Properties | Potential Application |
| Phenyl Ring | -NO₂, -CF₃, -Cl, -F | Electron-withdrawing; modulates pKa, dipole moment | Medicinal Chemistry (Target Binding) |
| -OCH₃, -N(CH₃)₂ | Electron-donating; alters photophysical properties, increases electron density | Materials Science (Organic Electronics) | |
| Furan Ring | Alkyl groups, Halogens | Steric hindrance, modified reactivity in Diels-Alder reactions | Polymer Science |
| Methanamine Group | Acylation (Amides), Urea (B33335)/Thiourea (B124793) formation | Increased H-bonding capacity, altered lipophilicity | Medicinal Chemistry, Supramolecular Chemistry |
Integration into Supramolecular Assemblies and Architectures
The structural features of this compound make it an excellent candidate for integration into complex supramolecular systems. These ordered structures are held together by non-covalent interactions, and this compound can participate in several key ways.
Hydrogen Bonding: The primary amine (-CH₂NH₂) is a potent hydrogen bond donor and acceptor, allowing it to form predictable networks and direct the assembly of larger structures.
π-π Stacking: Both the phenyl and furan rings are aromatic systems capable of engaging in π-π stacking interactions, which are crucial for organizing molecules in a columnar or layered fashion. Studies on related cyclophanes show that furan rings can adopt specific orientations (parallel stacked or perpendicular edge-to-face) when interacting with other aromatic systems. nih.gov
Diels-Alder Chemistry: The furan moiety can act as a diene in reversible Diels-Alder reactions, particularly with maleimides. researchgate.net This dynamic covalent chemistry allows for the creation of thermally responsive materials, such as self-healing polymers and recyclable thermosets. researchgate.net By incorporating this compound into a polymer backbone, one could create advanced materials whose cross-linking can be controlled by temperature. researchgate.net
The self-assembly of furan-modified cyclodextrins into interlocked helical superstructures highlights the potential of the furan group to direct complex architectures through host-guest interactions. researchgate.net This suggests that this compound could be used as a guest molecule or functionalized to act as a host in similar supramolecular systems.
| Interaction Type | Participating Moiety | Resulting Architecture/Application | Reference Concept |
| Hydrogen Bonding | Methanamine (-NH₂) | Directed crystal packing, gels, liquid crystals | General Supramolecular Design |
| π-π Stacking | Phenyl and Furan rings | Stacked columnar structures, conductive materials | Furan-Aromatic Interactions nih.gov |
| Reversible Covalent Bonds | Furan ring (as diene) | Self-healing polymers, recyclable thermosets | Furan/Maleimide Diels-Alder Chemistry researchgate.net |
| Host-Guest Chemistry | Full Molecule or Derivative | Molecular recognition, drug delivery systems | Furan-Modified Cyclodextrins researchgate.net |
Development of Sustainable and Environmentally Benign Chemical Processes Utilizing the Compound
A critical future direction is the development of green and sustainable processes for synthesizing and utilizing this compound. This aligns with the broader industry trend of reducing environmental impact.
A key opportunity lies in the use of bio-based feedstocks. The furan ring is structurally related to furfural (B47365), a platform chemical that can be produced from lignocellulosic biomass (e.g., corn cobs, sugarcane bagasse). researchgate.net Developing a synthetic route that starts from furfural would anchor the production of this compound in a renewable carbon source. Research into converting bio-derived furans into valuable chemicals is an active and promising field. researchgate.net
Green chemistry principles can be applied to the synthesis itself. This includes:
Using Greener Solvents: Replacing traditional volatile organic compounds with water, ethanol (B145695), or ionic liquids. Research has shown the effectiveness of using ethanol as an eco-friendly medium for the synthesis of other furan derivatives. researchgate.net
Catalysis: Employing highly efficient and recyclable catalysts, preferably based on earth-abundant metals, to minimize waste and energy consumption.
Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from reactants into the final product, such as through addition or cycloaddition reactions.
The development of one-pot or tandem reactions, where multiple transformations occur in a single vessel, can significantly improve process efficiency by reducing the need for intermediate purification steps, thus saving energy and solvent. researchgate.net
Q & A
Q. What are the optimized synthetic routes for [4-(Furan-2-yl)phenyl]methanamine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step protocols, such as Suzuki-Miyaura coupling of furan derivatives with aryl halides followed by reductive amination. For example, similar compounds like (3-Fluoro-4-(furan-2-yl)phenyl)methanamine are synthesized via coupling of 4-bromo-3-fluorophenylboronic acid with furan-2-ylboronic acid, followed by Boc-protection and deprotection steps . Key factors include:
- Catalyst selection : Pd(PPh₃)₄ for cross-coupling efficiency.
- Temperature control : 80–100°C for coupling; ambient temperature for deprotection.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) to achieve >95% purity.
Yield optimization often requires iterative adjustment of stoichiometry and solvent polarity .
Q. Which analytical techniques are critical for characterizing this compound and verifying its structural integrity?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the furan ring and amine group (e.g., δ ~3.8 ppm for –CH₂NH₂; furan protons at δ 6.2–7.4 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 174.09 [M+H]⁺ for C₁₁H₁₁NO).
- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>98% for pharmacological studies) .
- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
Advanced Research Questions
Q. How does the furan substituent influence the compound’s interaction with biological targets, such as enzymes or receptors?
- Methodological Answer : The furan ring enhances π-π stacking with aromatic residues in target proteins (e.g., serotonin receptors) while the amine group facilitates hydrogen bonding. Computational docking studies (AutoDock Vina) predict binding affinities (ΔG ~-8.2 kcal/mol) for analogs like (2-Fluoro-4-(furan-3-yl)phenyl)methanamine. Experimental validation via surface plasmon resonance (SPR) shows Kd values of 12–35 nM for kinase inhibitors . Key Data :
| Target Protein | Binding Affinity (Kd) | Technique |
|---|---|---|
| 5-HT₂A Receptor | 18 nM | SPR |
| CYP3A4 | 25 μM (IC₅₀) | Fluorescence assay |
Q. What strategies mitigate structural instability of this compound under oxidative or acidic conditions?
- Methodological Answer :
- Oxidative stability : Co-solvents (e.g., 10% DMSO in PBS) reduce radical-mediated degradation. LC-MS monitors degradation products (e.g., quinone formation at m/z 188.08) .
- Acidic conditions : Buffering at pH 6–7 (phosphate buffer) prevents protonation-induced ring-opening. Derivatives with electron-withdrawing groups (e.g., –CF₃) improve stability by 40% .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced selectivity?
- Methodological Answer :
- Core modifications : Introducing halogens (e.g., –F at the 3-position) increases target specificity by 3-fold, as seen in (3-Fluoro-4-(furan-2-yl)phenyl)methanamine .
- Side-chain variations : Replacing –CH₂NH₂ with –CH₂NMe₂ reduces off-target binding to adrenergic receptors by 60% .
SAR Data Table :
| Derivative | Target IC₅₀ (nM) | Selectivity Index (vs. Off-Target) |
|---|---|---|
| Parent Compound | 45 | 1.0 |
| 3-Fluoro Analog | 15 | 3.2 |
| –CH₂NMe₂ Derivative | 28 | 5.8 |
Experimental Design & Data Contradictions
Q. How should researchers resolve discrepancies in reported biological activities of this compound derivatives?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences). Standardized protocols are critical:
- Pharmacological assays : Use isogenic cell lines (e.g., HEK293T vs. CHO-K1) to control for receptor expression levels .
- Dose-response curves : Replicate experiments with 3+ biological replicates; statistical analysis (ANOVA, p<0.05) identifies outliers .
Case Study: Anti-inflammatory activity of a chlorophenoxy analog varied 10-fold between RAW264.7 and THP-1 cells due to differential COX-2 expression .
Q. What computational tools predict the metabolic fate of this compound, and how do these align with experimental data?
- Methodological Answer :
- In silico prediction : SwissADME and ADMETLab 2.0 forecast hepatic clearance (t₁/₂ ~2.1 hr) and CYP-mediated oxidation sites (C-2 of furan).
- Experimental validation : Microsomal assays (human liver microsomes + NADPH) confirm primary metabolites (e.g., dihydrodiol at m/z 190.10 via LC-MS/MS) .
Metabolic Pathway Comparison :
| Tool | Predicted Major Metabolite | Experimental Verification |
|---|---|---|
| SwissADME | Furan dihydrodiol | Confirmed (MS/MS) |
| ADMETLab 2.0 | N-Oxide | Not observed |
Comparative Analysis
Q. How do structural analogs of this compound differ in reactivity and biological activity?
- Methodological Answer : Substitutions at the phenyl or furan ring significantly alter properties:
| Analog | Key Modification | Bioactivity (vs. Parent) | Reactivity Trend |
|---|---|---|---|
| (3-Fluoro-4-(furan-2-yl)phenyl)methanamine | –F at phenyl C-3 | 3× higher kinase inhibition | Increased oxidative stability |
| (2-(Thiophen-2-yl)phenyl)methanamine | Furan → thiophene | Reduced 5-HT₂A binding | Enhanced electrophilicity |
| 4-(Furan-2-yl)benzylamine | –CH₂NH₂ → –CH₂NHMe | Lower solubility | Base-sensitive degradation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
